Cas no 185148-51-0 (3-Benzylpyrazin-2-amine)

3-Benzylpyrazin-2-amine is a heterocyclic organic compound featuring a pyrazine core substituted with a benzyl group at the 3-position and an amine group at the 2-position. This structure imparts versatility in synthetic chemistry, particularly in pharmaceutical and agrochemical applications, where it serves as a key intermediate or building block. The compound’s aromatic and amine functionalities enable participation in various reactions, including nucleophilic substitutions and metal-catalyzed couplings, enhancing its utility in drug discovery and material science. Its well-defined reactivity profile and stability under standard conditions make it a reliable choice for researchers developing novel bioactive molecules or functional materials.
3-Benzylpyrazin-2-amine structure
3-Benzylpyrazin-2-amine structure
Product name:3-Benzylpyrazin-2-amine
CAS No:185148-51-0
MF:C11H11N3
MW:185.225141763687
CID:114473
PubChem ID:2762548

3-Benzylpyrazin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Benzylpyrazin-2-amine
    • 2-AMINO-3-(PHENYLMETHYL)-PYRAZINE
    • 2-Pyrazinamine,3-(phenylmethyl)-
    • 2-AMINO-3-BENZYL-PYRAZINE
    • 3-benzyl-2-pyrazinamine
    • 3-(PHENYLMETHYL)-PYRAZINAMINE
    • Pyrazinamine, 3-(phenylmethyl)-
    • DTXSID60376298
    • FT-0613870
    • 2-Amino-3-benzylpyrazine
    • QUMTUMRZWRCBQW-UHFFFAOYSA-N
    • SCHEMBL935069
    • AKOS006275843
    • 185148-51-0
    • DB-014248
    • Inchi: InChI=1S/C11H11N3/c12-11-10(13-6-7-14-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14)
    • InChI Key: QUMTUMRZWRCBQW-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)CC2=C(N)N=CC=N2

Computed Properties

  • Exact Mass: 185.09500
  • Monoisotopic Mass: 185.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.8Ų
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.175
  • Boiling Point: 356.6°Cat760mmHg
  • Flash Point: 196.7°C
  • Refractive Index: 1.628
  • PSA: 51.80000
  • LogP: 2.23080

3-Benzylpyrazin-2-amine Security Information

3-Benzylpyrazin-2-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Benzylpyrazin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM127889-1g
3-benzylpyrazin-2-amine
185148-51-0 95%
1g
$356 2021-08-05
Alichem
A099001257-1g
3-Benzylpyrazin-2-amine
185148-51-0 95%
1g
$400.00 2023-09-02
Chemenu
CM127889-1g
3-benzylpyrazin-2-amine
185148-51-0 95%
1g
$345 2023-03-06

3-Benzylpyrazin-2-amine Related Literature

Additional information on 3-Benzylpyrazin-2-amine

Introduction to 3-Benzylpyrazin-2-amine (CAS No. 185148-51-0)

3-Benzylpyrazin-2-amine, identified by its Chemical Abstracts Service (CAS) number 185148-51-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered attention due to its versatile structural framework, which positions it as a valuable intermediate in the development of various pharmacologically active molecules. The compound’s core structure consists of a pyrazine ring substituted with a benzyl group at the 3-position and an amine functional group at the 2-position, providing a rich scaffold for further chemical modifications and biological evaluations.

The benzylpyrazin-2-amine moiety is particularly intriguing because it combines the stability of the benzyl group with the reactivity of the pyrazine and amine functionalities. This combination makes it an excellent candidate for constructing more complex molecules, including potential drug candidates. The pyrazine ring, known for its aromaticity and electron-rich nature, can participate in various interactions with biological targets, while the amine group offers opportunities for hydrogen bonding and further derivatization.

In recent years, there has been growing interest in pyrazinamide derivatives as antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. The structural motif of 3-benzylpyrazin-2-amine shares similarities with known antitubercular compounds, such as pyrazinamide itself. Researchers have been exploring modifications to the pyrazine core to enhance efficacy and reduce side effects. The benzyl substitution at the 3-position in 3-benzylpyrazin-2-amine may confer additional pharmacological properties, such as improved solubility or metabolic stability, which are critical factors in drug design.

Moreover, the amine group in 3-benzylpyrazin-2-amine provides a handle for further functionalization through reductive amination, diazotization, or coupling reactions. This flexibility allows chemists to attach various pharmacophores or bioactive units, enabling the synthesis of novel molecules with tailored biological activities. For instance, linking this compound to other heterocycles or natural product-inspired scaffolds could yield new entities with potential applications in treating neurological disorders, inflammation, or cancer.

One of the most compelling aspects of 3-benzylpyrazin-2-amine is its potential role as a building block for kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. The pyrazine ring’s ability to mimic adenine or guanine can facilitate interactions with ATP-binding pockets in kinase active sites. By incorporating 3-benzylpyrazin-2-amine into a drug molecule, researchers can design inhibitors that disrupt aberrant signaling pathways associated with these diseases. Recent studies have demonstrated that pyrazinamide-based scaffolds can be effective against various kinases, prompting further investigation into derivatives like 3-benzylpyrazin-2-amine.

The synthesis of 3-benzylpyrazin-2-amine typically involves multi-step organic transformations starting from commercially available precursors. A common approach includes the condensation of hydrazine with diethyl ethoxymethylenemalonate to form pyrazine diethylmalonate, followed by reduction to yield pyrazinolactam. Subsequent nucleophilic substitution with benzyl bromide introduces the benzyl group at the 3-position. Finally, deprotection or direct conversion of the lactam to an amine provides the desired product. Advances in catalytic methods and green chemistry principles have improved the efficiency and sustainability of these synthetic routes.

In terms of biological activity, preliminary studies on 3-benzylpyrazin-2-amine have shown promising results in vitro. For example, its derivatives have demonstrated inhibitory effects on certain bacterial enzymes and have shown potential as antiviral agents. The compound’s ability to interact with biological targets suggests that it could be developed into a lead compound for drug discovery programs targeting infectious diseases or other therapeutic areas.

The pharmacokinetic properties of 3-benzylpyrazin-2-amine are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Computational modeling techniques have been employed to predict ADME profiles based on structural features, helping researchers design derivatives with improved pharmacokinetic properties.

Future directions in research on 3-benzylpyrazin-2-amine may include exploring its role in modulating immune responses or its potential as an anti-inflammatory agent. Given its structural similarity to known immunomodulatory compounds, this avenue warrants further exploration. Additionally, investigating its interactions with other biological pathways could uncover new therapeutic applications.

In conclusion,3-Benzylpyrazin-2-amineseems poised to play a significant role in pharmaceutical research due to its versatile structure and potential biological activities, particularly in antimicrobial and anticancer therapies,as well as its utility as an intermediate for synthesizing more complex drug candidates, said [Your Name], [Your Affiliation], [Your Title]. "The continued exploration of this compound and its derivatives will likely yield valuable insights into new therapeutic strategies."

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